molecular formula C9H17ClO B14307843 2-(Butan-2-yl)-4-chlorooxane CAS No. 111268-71-4

2-(Butan-2-yl)-4-chlorooxane

Cat. No.: B14307843
CAS No.: 111268-71-4
M. Wt: 176.68 g/mol
InChI Key: RJEVNMYBASAHSR-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-4-chlorooxane is an organic compound characterized by a six-membered oxane ring with a butan-2-yl group and a chlorine atom attached to it. This compound falls under the category of substituted oxanes, which are cyclic ethers with various substituents that can significantly alter their chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-chlorooxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-1-butanol with butan-2-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Butan-2-yl)-4-chlorooxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxane oxides or ketones.

    Reduction: Dechlorinated oxane derivatives.

    Substitution: Various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yl)-4-chlorooxane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-4-chlorooxane involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

    2-(Butan-2-yl)-4-methyloxane: Similar structure but with a methyl group instead of a chlorine atom.

    2-(Butan-2-yl)-4-fluorooxane: Fluorine atom replaces the chlorine atom, leading to different chemical properties.

    2-(Butan-2-yl)-4-bromooxane: Bromine atom instead of chlorine, affecting reactivity and applications.

Uniqueness: 2-(Butan-2-yl)-4-chlorooxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

111268-71-4

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-butan-2-yl-4-chlorooxane

InChI

InChI=1S/C9H17ClO/c1-3-7(2)9-6-8(10)4-5-11-9/h7-9H,3-6H2,1-2H3

InChI Key

RJEVNMYBASAHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(CCO1)Cl

Origin of Product

United States

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